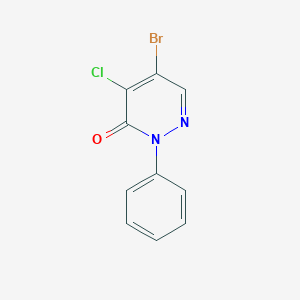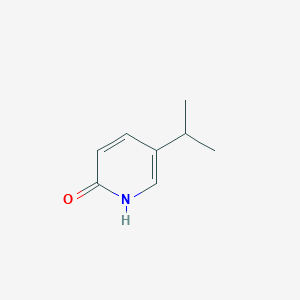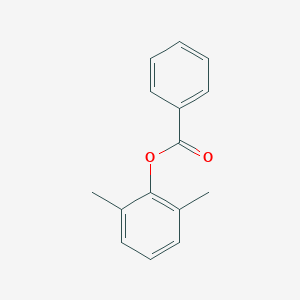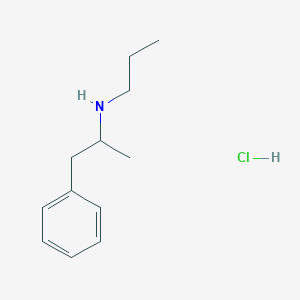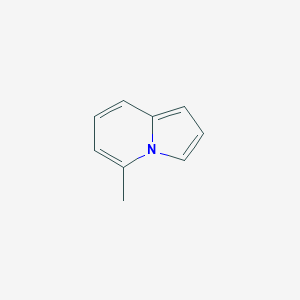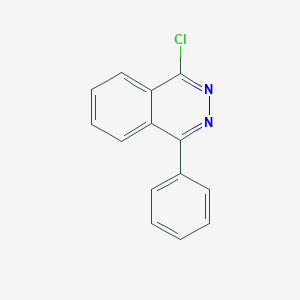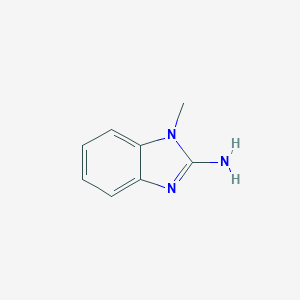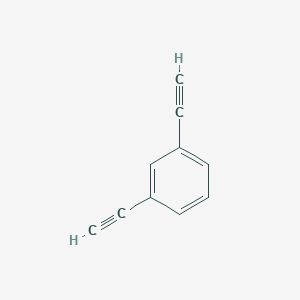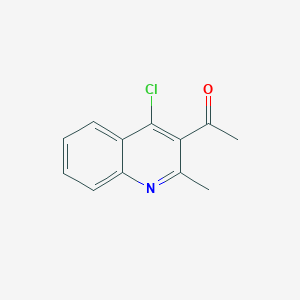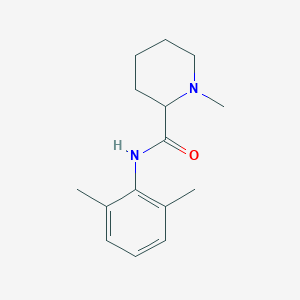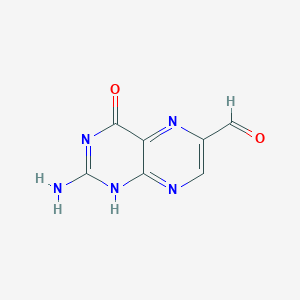
6-Formylpterin
Overview
Description
6-Formylpterin: is a compound belonging to the pterin family, which are heterocyclic compounds containing a pteridine ring system. It is a derivative of pterin with a formyl group at the 6-position. This compound is known for its role as a metabolite of Vitamin B9 (folate) and its involvement in various biological processes .
Mechanism of Action
Target of Action
6-Formylpterin is primarily targeted towards Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine, and further to uric acid . Additionally, this compound also acts as a ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells .
Mode of Action
This compound binds to one of the two active sites on XO nearly quantitatively and irreversibly, preventing the metabolism of other substrates at the second site . This results in “hetero-substrate” inhibition at nanomolar concentrations . This compound itself is converted by xo to 6-carboxylpterin and h2o2, and the turnover rate of this reaction can be accelerated by prior binding of a hetero-substrate to xo .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine catabolism pathway, specifically the reactions catalyzed by XO . By inhibiting XO, this compound can potentially affect the levels of hypoxanthine, xanthine, and uric acid in the body . Additionally, this compound acts as an intracellular generator of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), altering cellular function .
Pharmacokinetics
It is known that this compound is soluble in dmso , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the generation of reactive oxygen species (ROS) within cells . This can lead to apoptosis, or programmed cell death . For instance, when this compound was administered to HL-60 cells, intracellular ROS generation was observed, and apoptosis was induced .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of O2 consumption in the presence of this compound and NADH . Furthermore, light illumination can enhance the ROS generation activities of this compound .
Biochemical Analysis
Biochemical Properties
6-Formylpterin interacts with several enzymes and proteins. It is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes . It is also known to bind to one of two active sites on xanthine oxidase (XO), preventing the metabolism of other substrates at the second site .
Cellular Effects
This compound has been demonstrated to have strong neuroprotective effects against transient ischemia-reperfusion injury in gerbils . It has also been shown to protect retinal neurons in rats, even when administered after the ischemic insult . Furthermore, it intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion by XO to 6-carboxypterin and hydrogen peroxide . This reaction is accompanied by the generation of reactive oxygen species (ROS), superoxide anion, and hydrogen peroxide . These ROS are involved in apoptosis and cell proliferation .
Temporal Effects in Laboratory Settings
Its fluorescence characteristics, including spectra, quantum yields, and lifetimes, have been investigated .
Dosage Effects in Animal Models
It has been shown to have neuroprotective effects in gerbils and rats .
Metabolic Pathways
This compound is a metabolite in the Vitamin B9 (folate) pathway . It is produced by the photodegradation of folic acid . It is also involved in the enzymatic conversion of GTP to BH4 .
Transport and Distribution
It is known to bind to MR1 antigens presented on MAIT cells .
Subcellular Localization
It is known to bind to MR1 antigens presented on MAIT cells , suggesting that it may be localized in areas where these cells are present.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-formylpterin typically involves the condensation of 2-amino-4-hydroxy-5-phenylazo-6-chloropyrimidine with the ethylene ketal of aminoacetone. This is followed by reduction of the phenylazo group, hydrolysis, and cyclization to form 6-methyl-7,8-dihydropterin. The final step involves the oxidation of 6-methylpterin with selenium dioxide in acetic acid at reflux in the presence of catalytic amounts of nickel chloride, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Formylpterin undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: The formyl group at the 6-position can be substituted with other functional groups through chemical derivatization.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Superoxide anion radicals, hydrogen peroxide, and hydroxyl radicals.
Substitution Products: Various derivatives with modified functional groups at the 6-position.
Scientific Research Applications
6-Formylpterin has a wide range of scientific research applications:
Comparison with Similar Compounds
Pterin: A basic compound in the pterin family with similar fluorescence properties.
6-Carboxypterin: Another derivative of pterin with a carboxyl group at the 6-position.
Folic Acid: A well-known vitamin B9 compound with a pterin ring system.
Uniqueness: 6-Formylpterin is unique due to its formyl group at the 6-position, which is essential for its physiological activities, including ROS generation and neuroprotection . Its ability to act as a ligand to MR1 antigens also sets it apart from other pterin derivatives .
Properties
IUPAC Name |
2-amino-4-oxo-3H-pteridine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJAQDVNMGLRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20221396 | |
| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712-30-1 | |
| Record name | 6-Formylpterin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=712-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-hydroxy-6-formylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20221396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 712-30-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



